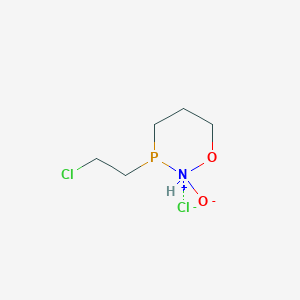

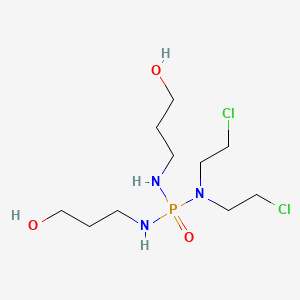

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

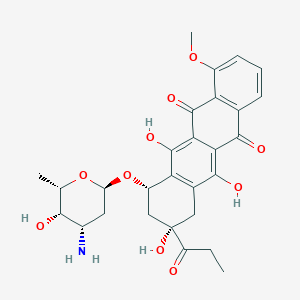

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide is also known as N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide . It is a chemical compound used in various applications, including research and development .

Synthesis Analysis

The synthesis of this compound involves a reaction of phosphorous oxychloride POCl3, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel . The reaction is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent placed in a closed reaction vessel .Molecular Structure Analysis

The molecular structure of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide has been studied using various techniques such as FT-IR and FT-Raman spectroscopic investigation . The optimized geometrical parameters, IR intensity, and Raman Activity of the vibrational bands were determined from the B3LYP functional with 6–311þþ G (d, p) level of theory .Applications De Recherche Scientifique

Cancer Treatment

Cyclophosphamide is primarily known for its role as an antineoplastic agent in cancer therapy . It belongs to the class of drugs known as alkylating agents, which work by binding to DNA and inhibiting cancer cell growth. It’s used in the treatment of various cancers, including lymphoma, leukemia, multiple myeloma , and small cell lung cancer .

Immunology

In the field of immunology, Cyclophosphamide is used as an immunosuppressant . It’s employed to suppress the immune response, particularly in conditions like autoimmune disorders and after organ transplants to prevent rejection .

Biochemical Research

Cyclophosphamide is used in biochemical research to study the mechanisms of DNA damage and repair . Its ability to cause DNA cross-linking allows researchers to investigate the cellular responses to genetic damage .

Molecular Docking Studies

The compound is utilized in molecular docking studies to understand its interaction with various biological targets. This is crucial in drug design and development, especially for identifying potential new uses or side effects .

Vibrational Spectroscopy

In materials science, Cyclophosphamide’s vibrational spectra are analyzed using techniques like FT-IR and FT-Raman spectroscopy . This helps in understanding the compound’s structural properties and reactivity .

Environmental Science

While not a direct application, Cyclophosphamide’s impact on the environment is studied, particularly its role as a contaminant in water sources . Research is focused on its detection, degradation, and the effects on ecosystems .

ADMET Profiling

Cyclophosphamide is used in ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity . This profiling helps predict how the compound behaves in biological systems, which is essential for drug safety evaluations .

Propriétés

IUPAC Name |

3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISXBLEMOYSQH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO2P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

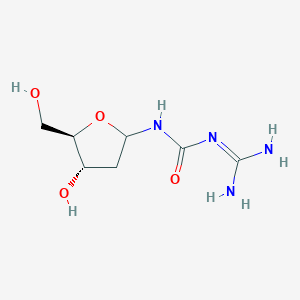

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)